2-(3-Chlorophenoxy)ethanol
Overview
Description
2-(3-Chlorophenoxy)ethanol: is an organic compound with the molecular formula C8H9ClO2 . It is a chlorinated phenol ether, where a chlorophenoxy group is attached to an ethanol moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Chlorophenoxy)ethanol can be synthesized through several methods. One common method involves the reaction of 3-chlorophenol with ethylene oxide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Another method involves the reaction of 3-chlorophenol with ethylene glycol in the presence of a catalyst such as copper dichloride . This reaction is carried out under inert atmosphere conditions using the Schlenk technique .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as or .
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like or .
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water, potassium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of 3-chlorophenoxyacetic acid or 3-chlorophenoxyacetaldehyde.
Reduction: Formation of 3-chlorophenoxyethanol or 3-chlorophenoxyethane.
Substitution: Formation of various substituted phenoxyethanols depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorophenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor, affecting the activity of enzymes involved in metabolic processes. The compound’s phenoxy group allows it to interact with proteins and other biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
2-(3-Chlorophenoxy)ethanol can be compared with other similar compounds, such as:
2-(2-Chlorophenoxy)ethanol: Similar structure but with the chlorine atom in a different position, leading to different chemical properties and reactivity.
2-(4-Chlorophenoxy)ethanol: Another isomer with the chlorine atom in the para position, affecting its physical and chemical characteristics.
2-(3-Bromophenoxy)ethanol: Similar compound with a bromine atom instead of chlorine, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules .
Properties
IUPAC Name |
2-(3-chlorophenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARMQVNIPCKVOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210630 | |
Record name | 2-(3-Chlorophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6161-83-7 | |
Record name | 2-(3-Chlorophenoxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6161-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Chlorophenoxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Chlorophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-chlorophenoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.629 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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